molecular formula C6H9NO2 B6155435 2-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol CAS No. 1505252-20-9

2-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol

Cat. No.: B6155435
CAS No.: 1505252-20-9
M. Wt: 127.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol is a chemical compound belonging to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by its unique structure, which includes a methyl group at the 5-position of the oxazole ring and an ethan-1-ol moiety attached to the 3-position.

Preparation Methods

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar cyclization reactions but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation of the compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as halides or alkylating agents in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield the corresponding alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various substituted oxazoles or other derivatives.

Scientific Research Applications

2-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex oxazole derivatives. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives have shown promising results in inhibiting the growth of various pathogens and cancer cells.

Medicine: The compound and its derivatives are being investigated for their therapeutic potential in treating various diseases. Some studies have focused on their ability to modulate biological pathways and target specific molecular receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and other fine chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which 2-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or other proteins. For example, its derivatives may inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways by interacting with specific binding sites.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit enzymes involved in critical biological processes, leading to therapeutic effects.

  • Receptors: Interaction with receptors can modulate cellular signaling pathways, resulting in changes in cellular behavior.

  • Proteins: Binding to specific proteins can alter their function and contribute to the compound's biological activity.

Comparison with Similar Compounds

2-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol is structurally similar to other oxazole derivatives, but its unique substitution pattern sets it apart. Some similar compounds include:

  • 5-Methyl-1,2-oxazol-3-ylmethanol: A closely related compound with a methanol group instead of an ethan-1-ol moiety.

  • N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide: Another oxazole derivative with a benzenesulfonamide group attached to the oxazole ring.

  • 3-Methyl-5-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxylic acid: A derivative with a carboxylic acid group at the 4-position of the oxazole ring.

Uniqueness: The presence of the ethan-1-ol moiety in this compound provides it with distinct chemical and biological properties compared to other oxazole derivatives

Properties

CAS No.

1505252-20-9

Molecular Formula

C6H9NO2

Molecular Weight

127.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.